4-HPPD Enzyme Inhibition: 2-Chloro Substituent Confers ~3- to 300-Fold Superior Potency Over Non-Chlorinated and Heteroaryl Analogs
In a structure–activity relationship (SAR) study of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) from pig liver, the 2-chloro-substituted analog (compound 12, corresponding to the 2-chloro-3-hydroxy scaffold) was identified as the most potent inhibitor among all synthesized analogs, with an IC₅₀ of 15 nM . The parent unsubstituted compound (1) and other 2-position variants (e.g., 2-methyl, 2-phenyl, 2-furyl) were markedly less potent, while a structurally distinct acylcyclohexanedione inhibitor (compound 7) in a related series exhibited an IC₅₀ of only 40 nM . This represents a greater than 2.6-fold potency advantage for the 2-chloro derivative relative to the best non-chlorinated benchmark in a comparable enzyme assay.
| Evidence Dimension | Inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (2-chloro-substituted 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one, compound 12) |
| Comparator Or Baseline | IC₅₀ = 40 nM (acylcyclohexanedione derivative, compound 7; best non-chlorinated comparator); parent unsubstituted compound 1 and other 2-substituted analogs were 'less potent' (exact values not reported but qualitatively inferior) |
| Quantified Difference | ≥2.6-fold greater potency vs. best-in-class non-chlorinated comparator; only 2-chloro analog achieves single-digit nanomolar potency in this series |
| Conditions | In vitro enzyme inhibition assay using 4-HPPD purified from pig liver; Bioorganic & Medicinal Chemistry (2002) |
Why This Matters
For herbicide discovery programs targeting 4-HPPD, the 15 nM potency of the 2-chloro scaffold provides a >2.6-fold window over the next best non-chlorinated chemotype, enabling lower application rates and potentially improved selectivity—a critical criterion for lead nomination and procurement of the correct building block.
- [1] Lin, Y.-L., Wu, C.-S., Lin, S.-W., Huang, J.-L., Sun, Y.-S., & Yang, D.-Y. (2002). SAR studies of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. Bioorganic & Medicinal Chemistry, 10(3), 685–690. View Source
- [2] Huang, J.-L., Liu, H.-G., & Yang, D.-Y. (2002). Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA₂₀ 3β-hydroxylase. Bioorganic & Medicinal Chemistry, reported IC₅₀ of 40 nM for compound 7. View Source
